molecular formula C10H10BrNO B1397963 1-(4-Bromobenzoyl)azetidine CAS No. 925423-97-8

1-(4-Bromobenzoyl)azetidine

Cat. No.: B1397963
CAS No.: 925423-97-8
M. Wt: 240.1 g/mol
InChI Key: DZQKIBIXQBMKRW-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-bromobenzoyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

1-(4-Bromobenzoyl)azetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Future Directions

Azetidines are considered important in organic synthesis and medicinal chemistry . They are expected to be used in drug discovery, polymerization, and as chiral templates . The recent advances in the chemistry and reactivity of azetidines suggest promising future directions .

Biochemical Analysis

Biochemical Properties

1-(4-Bromobenzoyl)azetidine plays a crucial role in various biochemical reactions. Its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines while still being highly reactive under appropriate conditions . This compound interacts with several enzymes and proteins, including those involved in polymerization and drug discovery The nature of these interactions often involves the opening of the azetidine ring, which can lead to the formation of new bonds and the functionalization of the compound

Cellular Effects

This compound has been shown to influence various cellular processes. Its effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in the activity of key enzymes and the regulation of metabolic pathways. These effects are crucial for understanding how this compound can be used in therapeutic applications and for designing new drugs that target specific cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, including enzyme inhibition or activation . These interactions can lead to changes in gene expression and the regulation of metabolic pathways. The binding of this compound to specific enzymes can result in the inhibition of their activity, which can have downstream effects on cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function In vitro and in vivo studies have shown that this compound can have long-term effects on cellular processes, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of the compound can have minimal effects, while higher doses can lead to significant changes in cellular processes and metabolic pathways . At high doses, this compound can exhibit toxic or adverse effects, which are important considerations for its potential therapeutic applications. Understanding the dosage effects is crucial for designing safe and effective treatments that utilize this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways is essential for understanding its potential applications in therapeutic settings and for designing drugs that target specific metabolic processes. The study of these metabolic pathways can provide insights into how this compound can be used to modulate cellular metabolism and treat metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound interacts with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments. Understanding these interactions is essential for designing drugs that effectively target specific tissues and for predicting the compound’s distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how this compound exerts its effects within cells and for designing drugs that target specific subcellular compartments. The study of subcellular localization can provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)azetidine typically involves the reaction of azetidine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Azetidine+4-Bromobenzoyl chlorideThis compound\text{Azetidine} + \text{4-Bromobenzoyl chloride} \rightarrow \text{this compound} Azetidine+4-Bromobenzoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The strained four-membered ring of azetidine can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized derivatives of azetidine.

    Reduction Products: Reduced forms of the azetidine ring.

Comparison with Similar Compounds

    Azetidine: The parent compound without the 4-bromobenzoyl group.

    4-Bromobenzoyl Derivatives: Compounds with the 4-bromobenzoyl group attached to different heterocycles or organic molecules.

    Other Azetidine Derivatives: Compounds with various substituents on the azetidine ring.

Uniqueness: 1-(4-Bromobenzoyl)azetidine is unique due to the combination of the azetidine ring and the 4-bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

azetidin-1-yl-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQKIBIXQBMKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Et3N (2.00 mL, 14.3 mmol) and azetidine hydrochloride (462 mg, 4.94 mmol) were added to a solution of 4-bromobenzoyl chloride (1.07 g, 4.88 mmol) in CH2Cl2 (20 mL). The mixture was stirred at room temperature for 2 hr, diluted with CH2Cl2 (100 mL), and washed with 1N aqueous HCl (100 mL), H2O (100 mL), and brine (100 mL). The organic layer was dried over MgSO4 and concentrated to give a colorless oil (1.10 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 7.53 (ddd, J=17.43, 6.57, 2.27 Hz, 4 H) 4.21-4.32 (m, 4 H) 2.32-2.40 (m, 2 H); ); LCMS for C10H10BrNO m/z 241.00 (M+H)+.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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